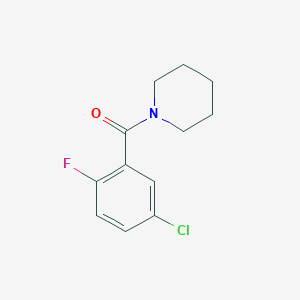

1-(5-Chloro-2-fluorobenzoyl)piperidine

Description

1-(5-Chloro-2-fluorobenzoyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a benzoyl group containing chlorine and fluorine atoms at the 5- and 2-positions, respectively. Piperidine derivatives are widely studied due to their structural versatility and pharmacological relevance, particularly in neurological and antimicrobial applications .

Properties

IUPAC Name |

(5-chloro-2-fluorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDAOUJGPCPVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chloro-2-fluorobenzoyl Chloride

5-Chloro-2-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. Thionyl chloride is preferred due to its dual role as a solvent and chlorinating agent. The reaction typically achieves >95% conversion within 2–3 hours at 70–80°C. Excess reagent is removed via distillation, yielding the acyl chloride as a pale-yellow liquid.

Acylation of Piperidine

The benzoyl chloride is reacted with piperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is added to neutralize HCl, driving the reaction to completion. The mixture is stirred at 0–5°C for 1 hour, followed by room temperature for 12–18 hours. Post-reaction, the organic layer is washed with water, dried over magnesium sulfate, and concentrated to afford the crude product. Purification via recrystallization (ethanol/water) yields 1-(5-chloro-2-fluorobenzoyl)piperidine with 75–85% purity.

Key Parameters:

| Parameter | Value/Range |

|---|---|

| Solvent | DCM, THF |

| Base | Et₃N, NaHCO₃ |

| Temperature | 0°C → RT |

| Reaction Time | 13–19 hours |

| Yield | 68–72% |

Protected Intermediate Approach Using tert-Butyl Carboxylate

To enhance reaction selectivity and reduce side products, piperidine is temporarily protected as tert-butyl piperidine-1-carboxylate prior to acylation.

Protection of Piperidine

Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at 25°C for 6 hours, yielding tert-butyl piperidine-1-carboxylate with >90% efficiency.

Acylation and Deprotection

The protected piperidine is reacted with 5-chloro-2-fluorobenzoyl chloride in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) as a strong non-nucleophilic base. After acylation, the Boc group is removed using hydrochloric acid in dioxane, resulting in the target compound. This method achieves higher purity (88–92%) but requires additional steps, reducing overall yield to 60–65%.

Advantages:

-

Minimizes N-overacylation byproducts.

-

Compatible with automated continuous flow reactors for scale-up.

Solvent-Free Catalytic Synthesis Using Polyphosphoric Acid (PPA)

A solvent-free approach employs PPA as both catalyst and reaction medium, aligning with green chemistry principles.

Reaction Setup

Equimolar amounts of 5-chloro-2-fluorobenzoic acid and piperidine are mixed with PPA (85% P₂O₅ content) and heated to 90°C for 1 hour. The viscous mixture is quenched with saturated sodium carbonate, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate).

Performance Metrics

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 1 hour |

| Yield | 78–82% |

| Purity | 94–96% |

This method eliminates solvent waste and reduces reaction time but demands careful handling of PPA due to its corrosive nature.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Acylation | 68–72 | 75–85 | High | Moderate (solvent use) |

| Protected Intermediate | 60–65 | 88–92 | Moderate | High (multi-step) |

| Solvent-Free (PPA) | 78–82 | 94–96 | Low | Low |

The solvent-free method offers the best balance of yield and purity but is less scalable. Industrial settings often favor classical acylation for its simplicity, whereas the protected intermediate route is reserved for high-purity applications.

Industrial Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorobenzoyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding derivatives, such as hydroxylated or carboxylated products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Substitution reactions often use nucleophiles such as halides, alcohols, or amines, and may require catalysts like palladium or nickel.

Major Products Formed:

Oxidation: Hydroxylated or carboxylated derivatives.

Reduction: Reduced amines.

Substitution: Aromatic derivatives with various functional groups.

Scientific Research Applications

1-(5-Chloro-2-fluorobenzoyl)piperidine has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-fluorobenzoyl)piperidine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Benzoyl Groups

- 1-(4-Chlorophenyl)piperidine-2,6-dione : This compound, synthesized via ZnCl₂-catalyzed reactions, features a chlorophenyl group directly attached to the piperidine ring. Unlike 1-(5-Chloro-2-fluorobenzoyl)piperidine, the absence of a benzoyl group reduces its conformational flexibility, while the chlorine atom at the para position may alter hydrophobic interactions in biological systems .

- 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP) : A lead compound in AMPA receptor-targeted anti-fatigue agents, 1-BCP replaces the chloro-fluoro substituents with a benzodioxole group. This substitution enhances electron density and may improve binding to glutamate receptors, as demonstrated by its higher anti-fatigue activity in murine models compared to simpler analogs .

Piperidine Derivatives with Aromatic Substitutions

- Phencyclidine (PCP): A well-known NMDA receptor antagonist with a phenylcyclohexyl-piperidine structure. Unlike this compound, PCP’s cyclohexyl bridge increases steric bulk, contributing to its psychotomimetic effects. Modifications such as methoxy-tetralyl substitution (e.g., PCP-OCH₃-tetralyl) retain analgesic activity but reduce toxicity, highlighting the impact of aromatic substituent positioning .

- 1-(3-Phenylbutyl)piperidine Derivatives : These compounds exhibit variable binding modes in sigma-1 receptor (S1R) interactions. For example, compounds with RMSD >4 Å (e.g., 37 , 75 ) orient their phenylbutyl groups oppositely to the reference ligand RC-33, yet maintain salt bridges with Glu172. Larger hydrophobic substituents at the piperidine’s 4-position improve fit within hydrophobic cavities near helices α4/α5, a feature absent in this compound due to its benzoyl group .

Piperidine-Based Pharmacological Agents

- Hexylcaine Hydrochloride: A local anesthetic with a cyclohexylamino-propanol benzoate structure.

- Histamine H3 Antagonists : Derivatives like 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine prioritize bulky heterocyclic groups for receptor antagonism. The chloro-fluoro benzoyl group in this compound may offer a balance of steric and electronic effects for similar applications .

Data Tables: Key Structural and Pharmacological Comparisons

Research Findings and Implications

- Binding Interactions : The orientation of substituents on the piperidine ring critically influences receptor engagement. For instance, S1R ligands with opposing phenylbutyl orientations (e.g., 37 ) achieve comparable activity to reference ligands despite structural deviations, suggesting that this compound’s benzoyl group could permit similar adaptability .

- Electron-Withdrawing Effects: The chloro-fluoro substitution pattern may enhance metabolic stability compared to non-halogenated analogs, as seen in antimicrobial piperidine-diones where chlorine improves lipophilicity and membrane penetration .

- Synthetic Accessibility : ZnCl₂-catalyzed methods for piperidine-diones and Suzuki couplings for biphenyl-piperidines provide scalable routes for derivatives, though the benzoyl group in this compound may require specialized acylations.

Q & A

Q. What are the recommended methods for synthesizing 1-(5-Chloro-2-fluorobenzoyl)piperidine and its analogues?

Answer: Synthesis of this compound derivatives typically involves benzylation or acylation reactions. For example, intramolecular acyl transfer processes under mild conditions (e.g., HCOONH4/Pd/C) have been used to generate spiropiperidine scaffolds . Piperidine derivatives can also be synthesized via nucleophilic substitution or coupling reactions, as seen in protocols involving carbon disulfide and diazonium salts under controlled temperatures (0–5°C) . Key steps include:

- Purification : Column chromatography (silica gel, gradient elution).

- Characterization : NMR (¹H/¹³C), HRMS, and X-ray crystallography for spatial structure validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Static-dissipative containers are recommended to prevent electrostatic discharge .

- Storage : Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor for decomposition via TGA/DSC, as piperidine derivatives may degrade at high temperatures (>150°C) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Structural analysis : ¹H/¹³C NMR for functional group identification, FT-IR for carbonyl (C=O) and aromatic (C-F) bond validation.

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Thermal stability : TGA to determine decomposition onset temperatures .

Advanced Research Questions

Q. How can QSAR modeling guide the optimization of this compound derivatives for target activity?

Answer: QSAR models correlate molecular descriptors (e.g., logP, topological polar surface area) with biological activity (e.g., pIC50). For piperidine derivatives:

Q. Example QSAR Table :

| Descriptor | Coefficient | Impact on Activity |

|---|---|---|

| ClogP | +0.32 | Enhances membrane permeability |

| Topological PSA | -0.28 | Reduces CNS penetration |

| Molecular weight | -0.15 | Affects bioavailability |

Q. What strategies resolve contradictions in experimental vs. predicted activity data for this compound?

Answer:

- Data validation : Re-test activity under standardized conditions (e.g., SERT inhibition assays at pH 7.4, 37°C) .

- In silico refinement : Use ADMET Predictor™ to assess false positives/negatives in pharmacokinetic predictions (e.g., CYP450 interactions, plasma protein binding) .

- Structural analogs : Compare with derivatives like LAS-250 (antileukemic) or LAS-251 (cervical cancer) to identify activity cliffs .

Q. How can target identification studies prioritize biological pathways for this compound?

Answer:

- SwissTargetPrediction : Predict interactions with kinases, proteases, or ion channels (e.g., voltage-gated Ca²⁺ channels) .

- PASS analysis : Evaluate probabilities for membrane stabilization (Pa > 0.7) or neurotransmitter uptake inhibition (Pa > 0.6) .

- Experimental validation : Use radioligand binding assays (e.g., ³H-paroxetine for SERT) .

Q. What methodological approaches validate the compound’s pharmacokinetic properties in preclinical studies?

Answer:

- In vitro assays :

- In vivo models : Rodent PK studies with LC-MS/MS quantification (LOQ < 1 ng/mL).

- Metabolite ID : Use liver microsomes + NADPH, analyzed via UPLC-QTOF .

Data Contradiction & Reproducibility

Q. How should researchers address variability in synthetic yields across batches?

Answer:

- Process optimization : DOE (Design of Experiments) to test variables (temperature, catalyst loading).

- Byproduct analysis : LC-MS to identify impurities (e.g., dehalogenated byproducts).

- Scale-up protocols : Maintain stoichiometric ratios (e.g., 1:1.2 for benzoyl chloride:piperidine) and reaction times (±5% variance) .

Q. What statistical methods are recommended for analyzing discrepancies in biological assay results?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.